
Evolutionary Conservation of Conalbumin: A
Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CONALBUMIN

Cat. No.: B1171528 Get Quote

An in-depth analysis of the evolutionary conservation of the conalbumin protein sequence,

detailing its orthologous relationships, conserved structural motifs, and functional implications.

This guide provides researchers, scientists, and drug development professionals with a

comprehensive overview, including quantitative data, detailed experimental protocols, and

visual representations of associated signaling pathways.

Introduction
Conalbumin, also known as ovotransferrin, is a glycoprotein found in egg white that belongs to

the transferrin family of proteins. Members of this evolutionarily conserved family play critical

roles in iron transport and the innate immune system.[1][2] Conalbumin's ability to bind and

sequester iron deprives microorganisms of this essential nutrient, thereby inhibiting their

growth.[2][3] Understanding the evolutionary conservation of the conalbumin sequence across

different species can provide valuable insights into its structure-function relationships, identify

functionally critical regions, and inform the development of novel therapeutics. This technical

guide presents a detailed analysis of conalbumin's sequence conservation, outlines key

experimental methodologies for its study, and visualizes its involvement in cellular signaling.

Data Presentation: Quantitative Analysis of
Conalbumin Sequence Conservation
To quantify the evolutionary conservation of conalbumin, the amino acid sequence of Gallus

gallus (chicken) ovotransferrin was aligned with its orthologs from various avian and other
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vertebrate species. The following table summarizes the pairwise sequence identity and

similarity scores obtained from a multiple sequence alignment performed using the Clustal

Omega tool.
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Species
Common
Name

UniProt
Accession

Sequence
Identity (%)
with Gallus
gallus

Sequence
Similarity (%)
with Gallus
gallus

Gallus gallus Chicken P02789 100 100

Meleagris

gallopavo
Turkey G1N8V5 95.70 97.56

Coturnix japonica Japanese quail A0A3Q7U8D4 92.48 95.88

Anas

platyrhynchos
Mallard duck K7BQP6 82.55 89.81

Columba livia Rock dove R7VTP9 81.35 88.79

Taeniopygia

guttata
Zebra finch H0ZBE1 77.25 86.43

Struthio camelus Ostrich K7GL11 76.54 85.90

Alligator

mississippiensis

American

alligator
A0A151MZF9 65.12 78.45

Chelonia mydas Green sea turtle A0A6P3B8B3 64.88 77.99

Xenopus laevis
African clawed

frog
P20233 47.16 63.25

Danio rerio Zebrafish Q6P3G0 38.95 55.48

Homo sapiens

(Serotransferrin)
Human P02787 49.86 66.71

Mus musculus

(Serotransferrin)
Mouse Q921I1 48.71 65.57

Bos taurus

(Lactoferrin)
Cow P24627 45.31 61.29

Table 1: Pairwise sequence identity and similarity of conalbumin (ovotransferrin) and its

orthologs compared to Gallus gallus. The analysis includes avian species, reptiles, amphibians,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1171528?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


fish, and representative mammalian transferrins (serotransferrin and lactoferrin) for broader

evolutionary context.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of

conalbumin's evolutionary conservation.

Ortholog Identification and Sequence Retrieval
Objective: To identify and retrieve the amino acid sequences of conalbumin orthologs from

various species.

Protocol:

Database Selection: Utilize the UniProt (Universal Protein Resource) knowledgebase as the

primary source for protein sequences.

Initial Search: Perform a search for "ovotransferrin" or "conalbumin" in UniProt, specifying

Gallus gallus (chicken) as the organism.

Reference Sequence: Identify the reviewed Swiss-Prot entry for chicken ovotransferrin (e.g.,

P02789) to use as the reference sequence.

Ortholog Search: Use the Basic Local Alignment Search Tool (BLAST) within UniProt. Select

the reference chicken conalbumin sequence and perform a BLASTp (protein-protein

BLAST) search against the UniProtKB database, excluding Gallus gallus (taxid:9031) to find

homologous sequences in other species.

Filtering and Selection: From the BLAST results, select orthologous sequences based on

high sequence identity scores and reciprocal best hits. Prioritize reviewed (Swiss-Prot)

entries where available. For this guide, representative species from different vertebrate

classes were chosen.

Sequence Retrieval: Download the FASTA formatted amino acid sequences for all selected

orthologs.
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Multiple Sequence Alignment
Objective: To align the retrieved amino acid sequences to identify conserved regions and

calculate pairwise sequence identities.

Protocol using Clustal Omega:

Access Tool: Navigate to the Clustal Omega web server provided by the European

Bioinformatics Institute (EBI).

Input Sequences: Paste the retrieved FASTA sequences of conalbumin and its orthologs

into the input window.

Set Parameters:

Output Format: Select "Clustal w/ numbers" to facilitate the identification of specific

residues.

Other Parameters: For a standard alignment, the default parameters are generally

sufficient. These include the Gonnet protein weight matrix, a gap opening penalty of 6 bits,

and a gap extension penalty of 1 bit.

Execute Alignment: Submit the alignment job.

Analyze Results: The output will display the aligned sequences, with conserved residues

highlighted. The alignment can be visualized using software such as Jalview for more

detailed analysis.

Calculate Pairwise Identity: Utilize the "Show Colors" option in the Clustal Omega results or

a separate alignment viewer to access a color-coded alignment and a table of pairwise

percentage identities.

Phylogenetic Analysis
Objective: To infer the evolutionary relationships between conalbumin and its orthologs.

Protocol using MEGA (Molecular Evolutionary Genetics Analysis):
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Open MEGA: Launch the MEGA software.

Load Alignment: Open the saved multiple sequence alignment file (e.g., in FASTA or MEGA

format).

Select Phylogenetic Analysis Method:

Navigate to the "Phylogeny" menu.

Choose a method for tree construction, such as Neighbor-Joining (NJ), Maximum

Likelihood (ML), or Minimum Evolution (ME). For this guide, the Neighbor-Joining method

is described as a straightforward approach.

Set Parameters for Neighbor-Joining:

Model/Method: Select the Jones-Taylor-Thornton (JTT) model for amino acid substitution.

Substitution Rate: Assume uniform rates among sites or use a Gamma distribution to

model rate variation.

Gaps/Missing Data: Choose "Pairwise deletion" to exclude gaps in pairwise comparisons.

Bootstrap Analysis: To assess the statistical support for the tree topology, perform a

bootstrap analysis with 1000 replicates.

Construct Tree: Execute the analysis to generate the phylogenetic tree.

Visualize and Interpret Tree: The resulting tree will be displayed. The branch lengths

represent the evolutionary distance, and the bootstrap values at the nodes indicate the

confidence in the branching pattern.

Mandatory Visualization
Experimental Workflow for Evolutionary Conservation
Analysis
The following diagram illustrates the workflow for analyzing the evolutionary conservation of the

conalbumin sequence.
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Workflow for conalbumin conservation analysis.
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Signaling Pathway: Ovotransferrin-Mediated Activation
of the MAPK Pathway
Recent studies have shown that ovotransferrin can enhance immune responses by activating

macrophages through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][4]

This pathway is crucial for regulating various cellular processes, including inflammation and cell

proliferation. The diagram below illustrates the key steps in this signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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